
4-Bromobutanimidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutanimidamidehydrochloride is a chemical compound with the molecular formula C4H10BrClN2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position, and it is commonly used in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutanimidamidehydrochloride typically involves the reaction of 4-bromobutanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxybutanimidamide, 4-cyanobutanimidamide, and various substituted amides.
Oxidation Reactions: Products include oximes and nitriles.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
4-Bromobutanimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromobutanimidamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Bromobutanenitrile: A precursor in the synthesis of 4-Bromobutanimidamidehydrochloride.
4-Bromobutylamine: A related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and amidine functional groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H10BrClN2 |
|---|---|
Molecular Weight |
201.49 g/mol |
IUPAC Name |
4-bromobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9BrN2.ClH/c5-3-1-2-4(6)7;/h1-3H2,(H3,6,7);1H |
InChI Key |
NPJVUFGORTZITM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=N)N)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


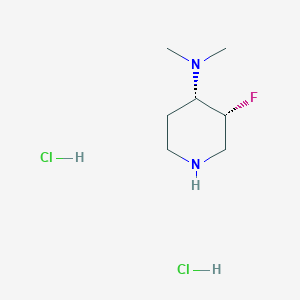

![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
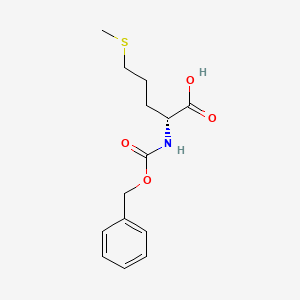



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)

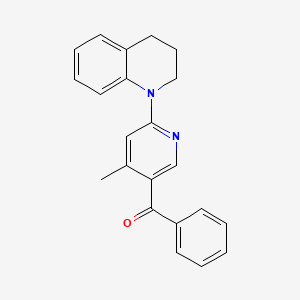
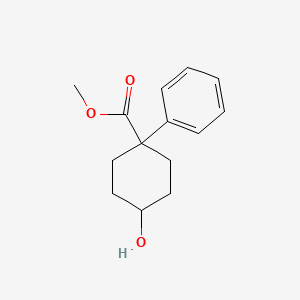
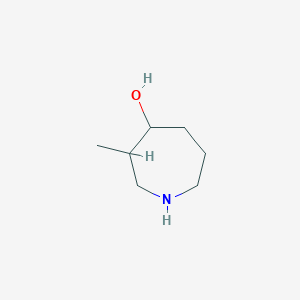
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)

